4-(5-Bromopyrimidin-2-yl)morpholine

Description

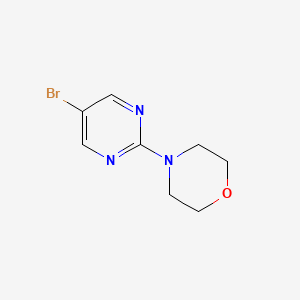

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBOCXKAGPRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408748 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-22-0 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84539-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(5-Bromopyrimidin-2-yl)morpholine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental insights.

Chemical Identity and Physical Properties

4-(5-Bromopyrimidin-2-yl)morpholine is a substituted pyrimidine derivative incorporating a morpholine moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(5-bromopyrimidin-2-yl)morpholine |

| CAS Number | 84539-22-0 |

| Molecular Formula | C₈H₁₀BrN₃O |

| Molecular Weight | 244.09 g/mol |

| Canonical SMILES | C1COCCN1C2=NC=C(C=N2)Br |

| InChI Key | CEXBOCXKAGPRHD-UHFFFAOYSA-N |

The macroscopic and physical properties of 4-(5-Bromopyrimidin-2-yl)morpholine are summarized in the following table, providing essential information for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder. | [1][2] |

| Melting Point | 86-93 °C | [1] |

| Purity | ≥96.0% (GC) | [1] |

| Storage Temperature | Room Temperature | [3] |

Spectroscopic Data

For reference, the expected spectral characteristics can be inferred from the known spectra of its constituent parts, the 5-bromopyrimidine and morpholine rings.

Synthesis and Purification

A detailed, peer-reviewed experimental protocol for the synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine is not widely published. However, a general and plausible synthetic route can be conceptualized based on nucleophilic aromatic substitution reactions, a common method for the synthesis of related compounds.

Conceptual Synthetic Workflow

The synthesis would likely involve the reaction of a dihalopyrimidine with morpholine. A possible starting material is 2,5-dibromopyrimidine. The greater reactivity of the bromine atom at the 2-position of the pyrimidine ring towards nucleophilic substitution would facilitate the selective introduction of the morpholine moiety.

Caption: Conceptual workflow for the synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,5-dibromopyrimidine in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), an equimolar amount or a slight excess of morpholine is added.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to scavenge the hydrobromic acid byproduct.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(5-Bromopyrimidin-2-yl)morpholine.

Reactivity and Stability

Detailed studies on the specific reactivity and stability of 4-(5-Bromopyrimidin-2-yl)morpholine are not extensively documented. However, based on its chemical structure, the following reactivity and stability profile can be anticipated:

-

Stability: The compound is expected to be stable under standard laboratory conditions, stored at room temperature away from strong oxidizing agents.[3]

-

Reactivity: The bromine atom on the pyrimidine ring can potentially undergo further nucleophilic substitution or be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce a wide range of substituents. The morpholine nitrogen provides a basic site and can be protonated in the presence of strong acids.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by 4-(5-Bromopyrimidin-2-yl)morpholine. However, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] The pyrimidine ring is also a common scaffold in medicinal chemistry, notably in kinase inhibitors.

The presence of both the morpholine and 5-bromopyrimidine moieties suggests that this compound could be a valuable building block for the synthesis of novel drug candidates. Further research is warranted to explore its potential pharmacological effects.

Potential Research Workflow for Biological Evaluation

For researchers interested in investigating the biological properties of this compound, a typical workflow would involve a series of in vitro and in vivo studies.

Caption: A potential workflow for the biological evaluation of 4-(5-Bromopyrimidin-2-yl)morpholine.

Safety Information

Based on available safety data sheets, 4-(5-Bromopyrimidin-2-yl)morpholine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. 432700050 [thermofisher.com]

- 2. fishersci.fi [fishersci.fi]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(5-Bromopyrimidin-2-yl)morpholine (CAS: 84539-22-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Bromopyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom and a morpholine moiety. This molecule has garnered significant interest within the medicinal chemistry landscape due to its structural resemblance to known kinase inhibitors. The presence of the morpholine group often enhances the pharmacokinetic properties of drug candidates, while the bromopyrimidine core serves as a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of 4-(5-Bromopyrimidin-2-yl)morpholine, with a particular focus on its likely role as an inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.

Chemical and Physical Properties

4-(5-Bromopyrimidin-2-yl)morpholine is a white to light yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 84539-22-0 | [2] |

| Molecular Formula | C8H10BrN3O | [1][2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Melting Point | 86°C to 93°C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| IUPAC Name | 4-(5-bromopyrimidin-2-yl)morpholine | [1] |

| InChI Key | CEXBOCXKAGPRHD-UHFFFAOYSA-N | [1] |

| SMILES | BrC1=CN=C(N=C1)N1CCOCC1 | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine

Reaction Scheme:

Materials:

-

2-chloro-5-bromopyrimidine

-

Morpholine

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile (CH3CN) or a similar polar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in acetonitrile, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).

-

The reaction mixture is then heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by silica gel column chromatography, to yield the pure 4-(5-Bromopyrimidin-2-yl)morpholine.

Spectral Characterization Data

The following table summarizes the expected spectral data for 4-(5-Bromopyrimidin-2-yl)morpholine, based on the analysis of similar compounds.[3]

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring and the morpholine ring. The pyrimidine protons would appear as singlets or doublets in the aromatic region, while the morpholine protons would appear as two distinct triplets in the aliphatic region, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and morpholine rings. The chemical shifts would be indicative of their electronic environments. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (244.09 g/mol ), along with a characteristic isotopic pattern due to the presence of a bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-O-C functional groups present in the molecule.[1] |

Biological Activity and Drug Development Potential

The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacological profile of drug candidates.[4] The pyrimidine core is also a common feature in many biologically active compounds, including numerous kinase inhibitors.

Anticancer Potential and the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[3] Numerous inhibitors of this pathway incorporate a morpholine ring, which has been shown to be a key pharmacophoric element for binding to the kinase domain of PI3K and/or mTOR.[3]

Given the structural features of 4-(5-Bromopyrimidin-2-yl)morpholine, it is highly probable that this compound acts as an inhibitor of the PI3K/mTOR pathway. The morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase domain, a common interaction for this class of inhibitors.[6]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

To evaluate the cytotoxic effects of 4-(5-Bromopyrimidin-2-yl)morpholine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer)[3]

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

4-(5-Bromopyrimidin-2-yl)morpholine dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of 4-(5-Bromopyrimidin-2-yl)morpholine and incubated for a specified period (e.g., 48 or 72 hours).

-

Following the incubation period, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilization buffer is then added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualization of a Putative Mechanism of Action

Based on the extensive literature on morpholine-containing pyrimidine derivatives as anticancer agents, a likely mechanism of action for 4-(5-Bromopyrimidin-2-yl)morpholine is the inhibition of the PI3K/mTOR signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Proposed inhibition of the PI3K/mTOR signaling pathway by 4-(5-Bromopyrimidin-2-yl)morpholine.

Conclusion

4-(5-Bromopyrimidin-2-yl)morpholine is a compound of significant interest for researchers in drug discovery, particularly in the field of oncology. Its chemical structure strongly suggests potential as a kinase inhibitor, with the PI3K/mTOR pathway being a highly probable target. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds. Further investigation into the precise biological activity and mechanism of action of 4-(5-Bromopyrimidin-2-yl)morpholine is warranted and could lead to the development of novel therapeutic agents.

References

- 1. 4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(5-BROMOPYRIDIN-2-YL)MORPHOLINE | 200064-11-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

"4-(5-Bromopyrimidin-2-yl)morpholine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-(5-Bromopyrimidin-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Core Physicochemical Data

The fundamental molecular properties of 4-(5-Bromopyrimidin-2-yl)morpholine are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN₃O |

| Molecular Weight | 244.09 g/mol |

| Synonyms | 5-Bromo-2-(morpholin-4-yl)pyrimidine |

| CAS Number | 84539-22-0 |

| Appearance | Faint yellow crystalline needles |

| Purity | 98% |

| InChI | InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |

| InChIKey | CEXBOCXKAGPRHD-UHFFFAOYSA-N |

| SMILES | Brc1cnc(N2CCOCC2)nc1 |

Structural and Property Relationship

The following diagram illustrates the direct relationship between the chemical name and its key molecular identifiers.

Caption: Relationship between compound name and its molecular properties.

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of 4-(5-Bromopyrimidin-2-yl)morpholine are proprietary to various research entities, general methodologies applicable to similar compounds are outlined below. These are intended as a guide for researchers to develop specific protocols.

General Synthesis Approach: Nucleophilic Aromatic Substitution

A common synthetic route for compounds of this class involves the nucleophilic aromatic substitution of a dihalogenated pyrimidine with morpholine.

Materials:

-

2,5-Dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine)

-

Morpholine

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

An appropriate solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

-

To a solution of the dihalogenated pyrimidine in the chosen solvent, add the base.

-

Slowly add a stoichiometric equivalent of morpholine to the reaction mixture.

-

The reaction is typically stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by filtering the solid byproducts and removing the solvent under reduced pressure.

-

The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired 4-(5-Bromopyrimidin-2-yl)morpholine.

Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method for determining the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons, ensuring they are consistent with the structure of 4-(5-Bromopyrimidin-2-yl)morpholine.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Bromopyrimidin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its pyrimidine and morpholine moieties, which are common scaffolds in biologically active compounds. This document details a probable synthetic route, based on established chemical principles, and outlines the expected analytical data for its characterization.

Compound Identification

A summary of the key identifiers for 4-(5-Bromopyrimidin-2-yl)morpholine is presented in Table 1.

| Property | Value |

| IUPAC Name | 4-(5-Bromopyrimidin-2-yl)morpholine |

| Synonyms | 2-(Morpholin-4-yl)-5-bromopyrimidine, 5-Bromo-2-morpholinopyrimidine |

| CAS Number | 84539-22-0[1] |

| Molecular Formula | C₈H₁₀BrN₃O[1] |

| Molecular Weight | 244.09 g/mol [1] |

| Canonical SMILES | C1COCCN1C2=NC=C(C=N2)Br |

| InChI Key | CEXBOCXKAGPRHD-UHFFFAOYSA-N |

Synthesis Methodology

The synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, morpholine.

The proposed synthetic pathway is illustrated below. The reaction would involve the treatment of a dihalogenated pyrimidine, such as 5-bromo-2-chloropyrimidine, with morpholine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring, which is activated by the two ring nitrogens, allows for a selective substitution.

Caption: Proposed synthesis workflow for 4-(5-Bromopyrimidin-2-yl)morpholine.

Experimental Protocol

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF), is added morpholine (1.1-1.5 equivalents).

-

Base: A non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), is added to scavenge the hydrogen chloride generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically ranging from 80 °C to reflux, for a period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (the inorganic salt byproduct) is present, it is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(5-Bromopyrimidin-2-yl)morpholine.

Characterization

The identity and purity of the synthesized 4-(5-Bromopyrimidin-2-yl)morpholine would be confirmed using a combination of spectroscopic and physical methods. The expected characterization data are summarized in Table 2.

| Analysis | Expected Data |

| Appearance | White to off-white solid |

| Melting Point | 86-93 °C |

| ¹H NMR | Signals corresponding to the pyrimidine and morpholine protons. The pyrimidine protons are expected to appear as singlets in the aromatic region, while the morpholine protons will be visible as two triplets in the aliphatic region. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and morpholine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |

| Purity (by GC or HPLC) | ≥ 96% |

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the following are the predicted NMR and mass spectrometry data for 4-(5-Bromopyrimidin-2-yl)morpholine.

-

¹H NMR (predicted):

-

δ (ppm) ~8.4 (s, 2H, pyrimidine-H)

-

δ (ppm) ~3.8 (t, 4H, morpholine-H)

-

δ (ppm) ~3.7 (t, 4H, morpholine-H)

-

-

¹³C NMR (predicted):

-

δ (ppm) ~161 (pyrimidine-C)

-

δ (ppm) ~159 (pyrimidine-C)

-

δ (ppm) ~107 (pyrimidine-C)

-

δ (ppm) ~66 (morpholine-C)

-

δ (ppm) ~45 (morpholine-C)

-

-

Mass Spectrometry (EI or ESI):

-

m/z: [M]+ and [M+2]+ peaks of approximately equal intensity around 244 and 246, characteristic of a monobrominated compound.

-

Logical Relationships in Characterization

The process of confirming the structure of the synthesized compound follows a logical workflow, where each analytical technique provides a piece of evidence that contributes to the final confirmation.

Caption: Logical workflow for the characterization of 4-(5-Bromopyrimidin-2-yl)morpholine.

This guide provides a foundational understanding of the synthesis and characterization of 4-(5-Bromopyrimidin-2-yl)morpholine for professionals in the field of drug discovery and development. The provided methodologies and expected data serve as a valuable resource for the practical preparation and verification of this compound.

References

Spectroscopic and Synthetic Profile of 4-(5-Bromopyrimidin-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and clearly structured data to facilitate further investigation and application of this compound.

Spectroscopic Data

The structural integrity and purity of 4-(5-Bromopyrimidin-2-yl)morpholine are confirmed through a suite of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific ¹H NMR data for 4-(5-Bromopyrimidin-2-yl)morpholine is not currently available in the searched literature. General chemical shifts for morpholine protons typically appear at approximately 3.7-3.9 ppm (protons adjacent to oxygen) and 2.8-3.0 ppm (protons adjacent to nitrogen). The pyrimidine protons would be expected in the aromatic region, with their shifts influenced by the bromine and morpholine substituents.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=N (pyrimidine) |

| Data not available | C-Br (pyrimidine) |

| Data not available | C-H (pyrimidine) |

| Data not available | CH₂ (morpholine, adjacent to O) |

| Data not available | CH₂ (morpholine, adjacent to N) |

Note: Specific ¹³C NMR data for 4-(5-Bromopyrimidin-2-yl)morpholine is not currently available in the searched literature. Expected chemical shifts for the morpholine carbons are around 66-68 ppm (C-O) and 44-46 ppm (C-N). The pyrimidine carbon shifts will be in the aromatic region and influenced by the substituents.

Table 3: Mass Spectrometry Data

| m/z | Ion Type |

| Data not available | [M+H]⁺ |

| Data not available | [M]⁺ |

Note: Specific mass spectrometry data for 4-(5-Bromopyrimidin-2-yl)morpholine is not currently available in the searched literature. The theoretical exact mass can be calculated based on the molecular formula C₈H₁₀BrN₃O.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | C-H stretching (aromatic) |

| Data not available | C-H stretching (aliphatic) |

| Data not available | C=N stretching (pyrimidine ring) |

| Data not available | C-O-C stretching (morpholine ring) |

| Data not available | C-N stretching |

| Data not available | C-Br stretching |

Note: Specific IR data for 4-(5-Bromopyrimidin-2-yl)morpholine is not currently available in the searched literature. Characteristic peaks would be expected for the pyrimidine and morpholine ring vibrations.

Experimental Protocols

The synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following section details a generalized experimental protocol for its preparation and subsequent spectroscopic analysis.

Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine

The synthesis involves the reaction of a dihalogenated pyrimidine, such as 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine, with morpholine. The greater reactivity of the halogen at the 2-position of the pyrimidine ring facilitates selective substitution.

Materials:

-

2,5-Dibromopyrimidine (or 2-chloro-5-bromopyrimidine)

-

Morpholine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 2,5-dibromopyrimidine (1 equivalent) in a suitable solvent, add morpholine (1.1 equivalents) and the base (2 equivalents).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 4-(5-Bromopyrimidin-2-yl)morpholine.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

The data is collected over a mass range appropriate for the expected molecular weight of the compound.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 4-(5-Bromopyrimidin-2-yl)morpholine.

Mass Spectrometry of 4-(5-Bromopyrimidin-2-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of the compound 4-(5-Bromopyrimidin-2-yl)morpholine. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Compound Information

4-(5-Bromopyrimidin-2-yl)morpholine is a heterocyclic compound with the molecular formula C₈H₁₀BrN₃O. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN₃O |

| Monoisotopic Mass | 243.0065 u |

| Average Mass | 244.09 g/mol |

| CAS Number | 84539-22-0 |

Experimental Protocols

A generalized experimental protocol for the analysis of 4-(5-Bromopyrimidin-2-yl)morpholine by mass spectrometry is presented below. The specific parameters may require optimization based on the instrument used and the analytical goals.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[1][2]

-

Dissolution: Dissolve the sample in a suitable organic solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.[2] The initial concentration is typically around 1 mg/mL.[2]

-

Dilution: For analysis, dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent.[2]

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic system.[2]

-

Blank Samples: It is recommended to run blank solvent injections before and after the sample to assess background noise and prevent carryover.[2]

Instrumentation and Data Acquisition

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are suitable techniques for the analysis of this compound. ESI is a soft ionization technique ideal for producing intact molecular ions, while EI, a harder ionization method, can provide rich fragmentation information.[3][4]

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 50 - 500 |

| Collision Energy (for MS/MS) | 10 - 40 eV (Collision-Induced Dissociation - CID) |

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with EI

For GC-MS analysis, derivatization may be necessary to improve the volatility of the compound. However, direct analysis may also be possible.

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 200 - 250 °C |

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Transfer Line Temperature | 280 °C |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40 - 400 |

Predicted Mass Spectrum and Fragmentation

Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, M+ and M+2.[5]

Electrospray Ionization (ESI)

Under ESI conditions, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 244 and 246. Fragmentation can be induced using tandem mass spectrometry (MS/MS).

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Table 1: Predicted ESI-MS/MS Fragments of 4-(5-Bromopyrimidin-2-yl)morpholine

| m/z (Predicted) | Ion Formula | Description |

| 244/246 | [C₈H₁₁BrN₃O]⁺ | Protonated molecular ion |

| 159/161 | [C₄H₃BrN₃]⁺ | Loss of the morpholine ring |

| 86 | [C₄H₉NO]⁺ | Cleavage resulting in the morpholinyl cation |

| 188/190 | [C₈H₉BrN₂]⁺ | Loss of water from the morpholine ring |

| 165 | [C₈H₁₀N₃O]⁺ | Loss of Br radical |

Electron Ionization (EI)

EI is a higher-energy ionization technique that will likely lead to more extensive fragmentation.

Caption: Predicted EI-MS Fragmentation Pathway.

Table 2: Predicted EI-MS Fragments of 4-(5-Bromopyrimidin-2-yl)morpholine

| m/z (Predicted) | Ion Formula | Description |

| 243/245 | [C₈H₁₀BrN₃O]⁺˙ | Molecular ion |

| 214/216 | [C₇H₇BrN₂O]⁺˙ | Loss of -CH₂CH₂ from morpholine ring |

| 186/188 | [C₆H₅BrN₂]⁺˙ | Further fragmentation of the pyrimidine ring |

| 158/160 | [C₄H₂BrN₃]⁺˙ | Loss of the morpholine moiety |

| 86 | [C₄H₈NO]⁺ | Morpholinyl cation |

| 56 | [C₃H₄N]⁺ | Fragmentation of the morpholine ring |

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the mass spectrometric analysis of 4-(5-Bromopyrimidin-2-yl)morpholine.

Caption: General Workflow for MS Analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of 4-(5-Bromopyrimidin-2-yl)morpholine. The detailed protocols, predicted fragmentation patterns, and structured data presentation are intended to aid researchers in the efficient and accurate characterization of this compound. The provided workflows and diagrams offer a clear visual representation of the experimental and analytical processes involved.

References

- 1. biocompare.com [biocompare.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 5. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to 4-(5-Bromopyrimidin-2-yl)morpholine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(5-bromopyrimidin-2-yl)morpholine, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, chemical properties, reactivity, and applications in the development of bioactive molecules, with a particular focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.

Core Compound Properties

4-(5-Bromopyrimidin-2-yl)morpholine is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN₃O | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| CAS Number | 84539-22-0 | [1] |

| Appearance | Faint yellow crystalline needles | [2] |

| Melting Point | 91-93 °C | N/A |

| Purity | ≥98% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

Safety Information: 4-(5-Bromopyrimidin-2-yl)morpholine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine

The synthesis of 4-(5-bromopyrimidin-2-yl)morpholine is typically achieved through a nucleophilic aromatic substitution reaction. The most common method involves the reaction of a dihalogenated pyrimidine with morpholine. A detailed experimental protocol is provided below.

General Synthesis Workflow

The synthesis of 4-(5-bromopyrimidin-2-yl)morpholine involves the reaction of a suitable brominated pyrimidine precursor with morpholine. The workflow is illustrated below.

Caption: General workflow for the synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of related pyrimidine-morpholine derivatives[3].

Materials:

-

5-Bromo-2-chloropyrimidine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in acetonitrile, add morpholine (1.1 eq), potassium carbonate (2.0 eq), and triethylamine (1.5 eq).

-

The reaction mixture is refluxed for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 4-(5-bromopyrimidin-2-yl)morpholine as a solid.

Reactivity and Utility as a Heterocyclic Building Block

The bromine atom at the C5 position of the pyrimidine ring makes 4-(5-bromopyrimidin-2-yl)morpholine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making it a versatile building block in the synthesis of complex molecules.

Cross-Coupling Reactions

The primary utility of 4-(5-bromopyrimidin-2-yl)morpholine lies in its ability to undergo palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Caption: Key cross-coupling reactions of 4-(5-Bromopyrimidin-2-yl)morpholine.

Experimental Protocols for Cross-Coupling Reactions

3.2.1. Suzuki Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl halides.

Materials:

-

4-(5-Bromopyrimidin-2-yl)morpholine

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

Procedure:

-

In a reaction vessel, combine 4-(5-bromopyrimidin-2-yl)morpholine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the 1,4-dioxane/water mixture and degas the solution.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

3.2.2. Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides[4].

Materials:

-

4-(5-Bromopyrimidin-2-yl)morpholine

-

Amine (1.5 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Pd(OAc)₂ (0.05 eq)

-

BINAP (0.08 eq)

-

Toluene

Procedure:

-

To a degassed mixture of 4-(5-bromopyrimidin-2-yl)morpholine, the amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in toluene, heat at 110 °C under a nitrogen atmosphere for 8 hours.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography.

3.2.3. Sonogashira Coupling

This general protocol is for the Sonogashira coupling of aryl halides with terminal alkynes.

Materials:

-

4-(5-Bromopyrimidin-2-yl)morpholine

-

Terminal alkyne (1.2 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

THF or DMF

Procedure:

-

To a solution of 4-(5-bromopyrimidin-2-yl)morpholine, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI in THF or DMF, add triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases. 4-(5-Bromopyrimidin-2-yl)morpholine serves as a key intermediate in the synthesis of these inhibitors.

Kinase Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers[5][6]. The morpholine group is a common feature in many PI3K inhibitors, where the oxygen atom can form a crucial hydrogen bond in the kinase hinge region[4][5].

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by 2-morpholinopyrimidine inhibitors.

Anticancer Activity of Pyrimidine-Morpholine Derivatives

A series of novel pyrimidine-morpholine hybrids have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The results demonstrate that these compounds can exhibit potent cytotoxic effects.

| Compound | SW480 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 2c | 29.30 ± 1.21 | 38.20 ± 2.10 |

| 2e | 21.10 ± 1.13 | 43.10 ± 1.14 |

| 2g | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 5-Fluorouracil | 4.90 ± 0.83 | 6.20 ± 0.53 |

| Cisplatin | 16.10 ± 1.10 | 21.70 ± 1.03 |

Data extracted from a study on pyrimidine-morpholine hybrids[3][7].

Spectroscopic Data for a Representative Derivative (Compound 2c): [3]

-

¹H-NMR (500 MHz, CDCl₃) δ (ppm): 7.21–7.24 (m, 2H, Phenyl), 7.02 (t, 2H, J = 8 Hz, Phenyl), 5.38 (s, 1H, H₅-Pyrimidine), 5.07 (s, 2H, CH₂), 3.78 (t, 4H, J = 4 Hz, morpholine), 3.31 (s, 3H, CH₃), 2.90 (t, 4H, J = 4 Hz, morpholine).

-

¹³C-NMR (125 MHz, CDCl₃) δ (ppm): 163.41, 163.13, 160.96, 159.32, 152.78, 132.48, 128.79, 115.83, 115.62, 90.36, 66.12, 51.47, 47.35, 27.97.

-

IR (KBr, cm⁻¹): 2921.41 (CH aromatic), 2854.52 (CH aliphatic), 2227.99 (CN), 1654.52 (C=O), 1448.96 (C-O), 1364.33 (C-N).

-

MS (m/z): 315.1 (M⁺).

Neurokinin Receptor Antagonists

The morpholine moiety is also a key structural feature in antagonists of neurokinin (NK) receptors, which are implicated in pain, inflammation, and emesis[8]. 4-(5-Bromopyrimidin-2-yl)morpholine can be utilized as a starting material for the synthesis of novel NK receptor antagonists.

Conclusion

4-(5-Bromopyrimidin-2-yl)morpholine is a valuable and versatile heterocyclic building block for drug discovery and development. Its facile synthesis and reactivity in a range of cross-coupling reactions provide medicinal chemists with a powerful tool for the construction of diverse molecular libraries. The prevalence of the 2-morpholinopyrimidine scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the importance of this building block in modern medicinal chemistry. Further exploration of the synthetic utility of 4-(5-bromopyrimidin-2-yl)morpholine is likely to lead to the discovery of novel therapeutic agents.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 4-(5-Bromopyrimidin-2-yl)morpholine | CymitQuimica [cymitquimica.com]

- 3. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. EP0777659B1 - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

Reactivity of the C-Br Bond in 4-(5-Bromopyrimidin-2-yl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)morpholine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the susceptibility of its C-Br bond to participate in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse functionalities at the 5-position of the pyrimidine ring, enabling the synthesis of a wide array of novel molecules with potential therapeutic applications.

Introduction to the Reactivity of 5-Bromopyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 5-position provides a key handle for synthetic elaboration. The C-Br bond in 5-bromopyrimidines is activated towards oxidative addition to palladium(0) catalysts, which is the initial step in many cross-coupling reactions. The electron-deficient nature of the pyrimidine ring further facilitates this process. Consequently, 4-(5-Bromopyrimidin-2-yl)morpholine readily undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing efficient routes to 5-aryl, 5-amino, and 5-alkynyl pyrimidine derivatives, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of 4-(5-Bromopyrimidin-2-yl)morpholine serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The C-Br bond of 4-(5-Bromopyrimidin-2-yl)morpholine readily participates in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Quantitative Data for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (6-Aminopyridin-3-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 85 | 16 | Not specified | [1] |

| 3-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,2-Dimethoxyethane/Water | 80 | 2.5 | 89 | [2] |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 70-80 | 18-22 | Good | [3] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of 4-(5-bromopyrimidin-2-yl)morpholine (1.0 eq) in a suitable solvent such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) are added the corresponding boronic acid or boronic ester (1.1-1.5 eq) and a base, such as K₂CO₃, Na₂CO₃, or K₃PO₄ (2.0-3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is then added, and the reaction mixture is heated to the specified temperature (typically 80-100 °C) for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-(morpholino)pyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-Br bond of 4-(5-Bromopyrimidin-2-yl)morpholine can be effectively coupled with a variety of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butyl 4-aminopiperidine-1-carboxylate | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 2 | [5] |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Not specified | Not specified | 60-88 (for analogous quinolines) | [6] |

| Various aliphatic amines | Pd precatalyst | SPhos or XPhos | NaOtBu or K₃PO₄ | Dioxane or Toluene | 80-120 | 1-24 | Generally good (for analogous aryl halides) |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a reaction vessel, 4-(5-bromopyrimidin-2-yl)morpholine (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, SPhos, or Xantphos) (0.02-0.10 eq) are combined. A strong base, typically sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq), and an anhydrous solvent such as toluene or 1,4-dioxane are added. The vessel is sealed and the mixture is thoroughly degassed and backfilled with an inert gas. The reaction is then heated to the required temperature (usually between 80 °C and 120 °C) with stirring for the specified duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 5-amino-2-(morpholino)pyrimidine derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules. While a specific example for the direct Sonogashira coupling of 4-(5-Bromopyrimidin-2-yl)morpholine was not found in the immediate literature, the reactivity of the C-Br bond is highly amenable to this transformation based on extensive precedent with other 5-bromopyrimidines.

Quantitative Data for Sonogashira Coupling of a Related 5-Bromopyrimidine

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 4 | 92 (for 2-benzyloxy-5-iodopyrimidine) | |

| Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 3 | 82 (for 2-benzyloxy-5-iodopyrimidine) | |

| Cyclopropylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | 3 | 75 (for 2-benzyloxy-5-iodopyrimidine) |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 4-(5-bromopyrimidin-2-yl)morpholine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The mixture is degassed with an inert gas. A palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq), and a copper(I) co-catalyst, usually copper(I) iodide (CuI) (0.05-0.10 eq), are then added. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until completion as monitored by TLC or LC-MS. The reaction mixture is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 5-alkynyl-2-(morpholino)pyrimidine.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Sonogashira Coupling.

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

The C-Br bond in 4-(5-Bromopyrimidin-2-yl)morpholine exhibits excellent reactivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This makes it a highly valuable and versatile building block for the synthesis of diverse libraries of 5-substituted pyrimidine derivatives. The experimental protocols provided herein offer robust starting points for the synthesis of novel compounds with potential applications in drug discovery and development. The ability to readily introduce a wide range of functional groups at the 5-position of the pyrimidine ring allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.

References

- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2012124696A1 - Guanidine compound - Google Patents [patents.google.com]

The Role of 4-(5-Bromopyrimidin-2-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules that can effectively and selectively modulate biological pathways are of paramount importance. Among the myriad of heterocyclic scaffolds utilized in drug discovery, the pyrimidine nucleus, particularly when functionalized with a morpholine moiety, has emerged as a privileged structure. This guide focuses on the core chemical entity, 4-(5-Bromopyrimidin-2-yl)morpholine , a key building block and pharmacophore in the development of potent kinase inhibitors. Its unique structural features and synthetic accessibility have positioned it as a cornerstone for the discovery of novel therapeutics, primarily in the realm of oncology. This document provides an in-depth technical overview of its synthesis, its role as a scaffold for kinase inhibitors, and the experimental methodologies used to evaluate its derivatives.

Chemical Properties and Synthesis

4-(5-Bromopyrimidin-2-yl)morpholine is a stable, crystalline solid with the chemical formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a morpholine ring at the 2-position. The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, while the morpholine group often plays a crucial role in establishing key interactions with the target protein, particularly within the ATP-binding pocket of kinases.

Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine

General Experimental Protocol:

A solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), is treated with morpholine (1.1-1.5 eq). The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The mixture is heated to reflux for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield 4-(5-Bromopyrimidin-2-yl)morpholine as a solid.[1][2]

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-(5-bromopyrimidin-2-yl)morpholine scaffold is a cornerstone in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[3] The morpholine oxygen is known to form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors.[3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to their activation. Activated Akt then phosphorylates a plethora of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth.

Quantitative Data on Derivatives

Derivatives of 4-(5-bromopyrimidin-2-yl)morpholine have demonstrated significant inhibitory activity against various PI3K isoforms and mTOR, as well as potent anti-proliferative effects in a range of cancer cell lines. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀) of Representative Derivatives

| Compound ID | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |

| Compound A | 31.8 ± 4.1 | - | - | - | - | [4] |

| BKM-120 (Control) | 44.6 ± 3.6 | - | - | - | - | [4] |

| Compound B | 120,000 | - | - | - | - | [5] |

| Compound C | 151,000 | - | - | - | - | [5] |

Note: '-' indicates data not available.

Table 2: Anti-proliferative Activity (IC₅₀) of Representative Derivatives in Cancer Cell Lines

| Compound ID | A2780 (ovarian) (µM) | MCF-7 (breast) (µM) | U87MG (glioblastoma) (µM) | DU145 (prostate) (µM) | SW480 (colon) (µM) | Reference |

| Compound 17e | - | - | - | - | - | [4] |

| Compound 17o | - | - | - | - | - | [4] |

| Compound 17p | - | - | - | - | - | [4] |

| BKM-120 (Control) | - | - | - | - | - | [4] |

| Compound 2g | - | 19.60 ± 1.13 | - | - | 5.10 ± 2.12 | [2] |

| 5-Fluorouracil (Control) | - | - | - | - | 4.90 ± 0.83 | [2] |

| Cisplatin (Control) | - | - | - | - | 16.10 ± 1.10 | [2] |

Note: '-' indicates data not available. The specific IC50 values for compounds 17e, 17o, 17p, and BKM-120 were not explicitly provided in the text of the cited abstract, although their relative activities were discussed.

Key Experimental Protocols

The evaluation of 4-(5-bromopyrimidin-2-yl)morpholine derivatives as kinase inhibitors involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

PI3Kα Kinase Assay

The inhibitory activity against PI3Kα is a critical determinant of the therapeutic potential of these compounds. A common method is a luminescence-based kinase assay that measures the amount of ADP produced.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(5-Bromopyrimidin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(5-Bromopyrimidin-2-yl)morpholine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein offer a foundation for the efficient synthesis of 5-aryl-2-morpholinopyrimidines, a scaffold present in various biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of drug discovery, this reaction is instrumental in the synthesis of complex organic molecules from readily available starting materials. 4-(5-Bromopyrimidin-2-yl)morpholine serves as an excellent substrate in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. The morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, to the final compounds.

Applications in Drug Discovery

The 5-aryl-2-morpholinopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These compounds have been investigated as kinase inhibitors, anti-cancer agents, and modulators of other important biological targets. The ability to readily diversify the aryl group at the 5-position through Suzuki-Miyaura coupling makes 4-(5-Bromopyrimidin-2-yl)morpholine a key intermediate for the generation of compound libraries for high-throughput screening and lead optimization.

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The general catalytic cycle is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of 4-(5-Bromopyrimidin-2-yl)morpholine and can be adapted for various boronic acids.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid synthesis and is suitable for library generation.

Materials:

-

4-(5-Bromopyrimidin-2-yl)morpholine

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or THF/water mixture)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add 4-(5-Bromopyrimidin-2-yl)morpholine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

Add the chosen solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to the optimized temperature (typically 100-150 °C) for a specified time (usually 15-60 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-morpholinopyrimidine.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between 4-(5-Bromopyrimidin-2-yl)morpholine and various arylboronic acids, as reported in the literature.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 90 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂/PCy₃ (3) | K₂CO₃ | DMF | 150 | 20 | 75 |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | THF/H₂O | 150 | 20 | 65 |

| 6 | 2-Thienylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | DMF | 150 | 20 | 82 |

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 4-(5-Bromopyrimidin-2-yl)morpholine is a robust and efficient method for the synthesis of a diverse range of 5-aryl-2-morpholinopyrimidines. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important chemical space. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Suzuki Coupling of 4-(5-Bromopyrimidin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(5-Bromopyrimidin-2-yl)morpholine as a key building block. The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, and this reaction offers a powerful strategy for the synthesis of novel molecular entities with potential therapeutic applications.

Introduction

The pyrimidine scaffold is a privileged motif found in a vast array of biologically active compounds and approved pharmaceuticals. The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1] 4-(5-Bromopyrimidin-2-yl)morpholine is a versatile building block, and its Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[2][3][4] This reaction is widely used due to its mild reaction conditions, tolerance of a variety of functional groups, and the commercial availability of a large number of boronic acids.[5][6]

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps:

-

Oxidative Addition: The organic halide, in this case, 4-(5-Bromopyrimidin-2-yl)morpholine, reacts with the Pd(0) catalyst.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocol: Suzuki Coupling of 4-(5-Bromopyrimidin-2-yl)morpholine with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of 4-(5-Bromopyrimidin-2-yl)morpholine with phenylboronic acid as a representative coupling partner.

Materials:

-

4-(5-Bromopyrimidin-2-yl)morpholine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[6]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Procedure:

-

To a dry Schlenk flask, add 4-(5-Bromopyrimidin-2-yl)morpholine, phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Add the solvent mixture (1,4-dioxane and water).

-

Stir the reaction mixture at room temperature for 15-30 minutes to ensure proper mixing.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of bromopyrimidines, which can be adapted for 4-(5-Bromopyrimidin-2-yl)morpholine.

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | [5][6][8] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | [5][6][8] |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | [2][5][6] |

| Temperature | 70-110 °C | [5][6] |

| Reaction Time | 12-24 hours | [5][6] |

| Yield | Moderate to good | [5][6] |

Mandatory Visualizations

Suzuki Coupling Experimental Workflow

Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.

General Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(5-Bromopyrimidin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 4-(5-bromopyrimidin-2-yl)morpholine, a key intermediate in the development of various bioactive molecules.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[4][5] The Buchwald-Hartwig amination of 4-(5-bromopyrimidin-2-yl)morpholine offers a versatile and modular approach to synthesize a library of N-substituted 2-aminopyrimidine derivatives. This reaction allows for the coupling of a wide range of primary and secondary amines under relatively mild conditions, tolerating a broad spectrum of functional groups.